molecular formula C17H14N2O4 B4730740 (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4730740
M. Wt: 310.30 g/mol
InChI Key: KQSJBIDKFUHTHR-UKTHLTGXSA-N
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Description

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a naphthalene ring and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-methoxynaphthaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxynaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(4-chloronaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Uniqueness

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the naphthalene ring.

Properties

IUPAC Name

(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-16(21)13(15(20)18-17(19)22)9-10-7-8-14(23-2)12-6-4-3-5-11(10)12/h3-9H,1-2H3,(H,18,20,22)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSJBIDKFUHTHR-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
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(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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